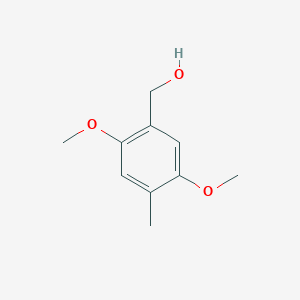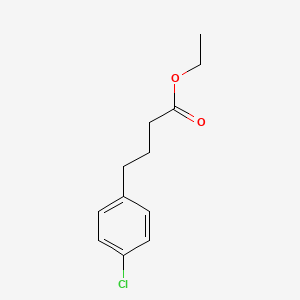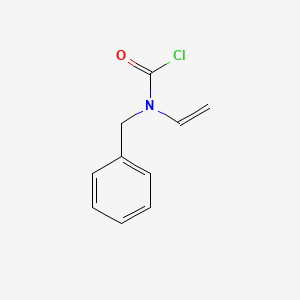![molecular formula C24H72O20Si16 B6292234 [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane CAS No. 51777-38-9](/img/structure/B6292234.png)
[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis(trimethylsiloxy)silsesquioxane is a low-molecular-weight organosilicon compound . It has a molecular formula of C24H72O10Si11 . It is also known by other names such as Octakis(trimethylsilyl) trisilicate and Ctakis(Trimethylsiloxy)Silsesquioxane .
Synthesis Analysis
This compound is synthesized through the reaction of trimethylchlorosilane and octamethylcyclotetrasiloxane . It is used as a flavor and fragrance intermediate and is an important raw material used in pharmaceuticals, organic synthesis, dye stuffs, and agrochemicals .Molecular Structure Analysis
The molecular structure of Octakis(trimethylsiloxy)silsesquioxane includes a Si8O12 core, with each silicon atom connected to three methyl groups . The molecular weight of the compound is 829.8 g/mol .Chemical Reactions Analysis
Octakis(trimethylsiloxy)silsesquioxane is a cross-linking agent that forms covalent bonds with ethylene diamine and aluminium ions .Physical and Chemical Properties Analysis
Octakis(trimethylsiloxy)silsesquioxane is a solid compound . It has a topological polar surface area of 92.3 Ų and a complexity of 776 . It has a rotatable bond count of 20 .Aplicaciones Científicas De Investigación
1. Precursor to Hybrid Nanocomposites
Octakis(trimethylsiloxy)silsesquioxane serves as a precursor to organic/inorganic nanocomposites. For instance, its derivative, octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, can be synthesized and further reacted to produce octakis(3-methacryloxypropyldimethylsiloxy)octasilsesquioxane, a curable precursor to such nanocomposites (Zhang & Laine, 2000).
2. Synthesis of Cage-like Structures
It can be synthesized into cage-like structures, which are characterized using various spectroscopic methods. This is achieved via the trimethylsilylation of cubic tetramethylammonium silicate octamer (Hu, Qin, & Yuan, 1999).
3. Building Block for Molecular Composites
This compound is a key intermediate for creating molecular composites. Its highly reactive Si–H groups allow for transformation into various functionalized organic substituents, making it a versatile starting reagent (Provatas et al., 1998).
4. Influence on Polymer Nanocomposites
Octakis-functionalized polyhedral oligomeric silsesquioxanes significantly influence the physical properties of polymer nanocomposites, impacting aspects like thermal stability and crystallization kinetics (Huang, Tsai, & Kuo, 2009).
5. Synthesis of Starburst and Dendritic Molecules
It is used in synthesizing starburst-type giant silsesquioxanes and dendritic molecules, expanding the range of molecular architectures available for various applications (Wada et al., 2005).
6. Core-Shell Composite Nanomagnetics
As a derivative of polyhedral oligomeric silsesquioxane, it is used to create novel core-shell composite nanomagnetics, which find applications as reusable catalysts in chemical syntheses (Safaei-Ghomi, Nazemzadeh, & Shahbazi-Alavi, 2016).
7. Functionalization via Nucleophilic Substitution
Octakis(trimethylsiloxy)silsesquioxane undergoes functionalization through nucleophilic substitution, enabling the synthesis of various silsesquioxane derivatives (Dutkiewicz, Maciejewski, & Marciniec, 2009).
8. Self-Assembly of Supramolecular Structures
Its derivatives aid in the self-assembly of supramolecular structures through hydrogen bonding interactions, enhancing the thermal stability of polymers (Hu, Huang, & Kuo, 2012).
Mecanismo De Acción
Target of Action
Octakis(trimethylsiloxy)silsesquioxane (OTMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that has a unique cage-like structure For instance, it can be used to modify the surface of silica supports .
Mode of Action
OTMS interacts with its targets through chemical adsorption . This involves the formation of chemical bonds between the OTMS and the target surface, leading to a change in the properties of the surface. For example, when OTMS is used to modify silica supports, it forms a hybrid system with the silica .
Result of Action
The primary result of OTMS’s action is the modification of surfaces. This can change the properties of the surface, such as its hydrophobicity, reactivity, or ability to bond with other substances . These changes can have a variety of effects depending on the specific application. For example, in the case of silica supports, modification with OTMS can improve the supports’ stability and reactivity .
Action Environment
The action of OTMS can be influenced by various environmental factors. For instance, the process of immobilizing OTMS on a surface involves the evaporation of a solvent, which can be affected by temperature and humidity . Additionally, the stability of OTMS and its ability to form bonds with surfaces can be influenced by factors such as pH and the presence of other chemicals .
Propiedades
IUPAC Name |
[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H72O20Si16/c1-45(2,3)25-53-33-54(26-46(4,5)6)36-57(29-49(13,14)15)38-55(34-53,27-47(7,8)9)40-59(31-51(19,20)21)41-56(35-53,28-48(10,11)12)39-58(37-54,30-50(16,17)18)43-60(42-57,44-59)32-52(22,23)24/h1-24H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFDXBVURBJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72O20Si16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1130.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)
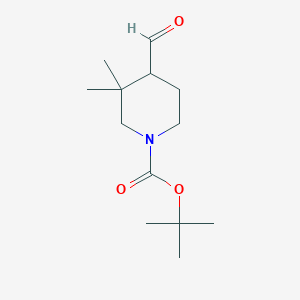
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



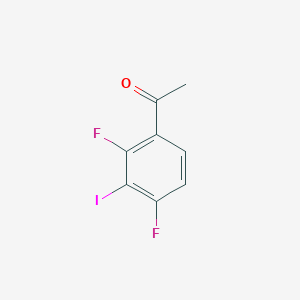
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)
